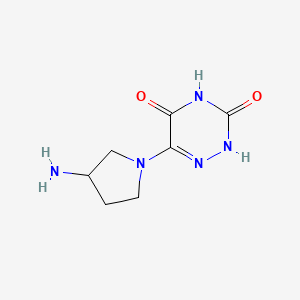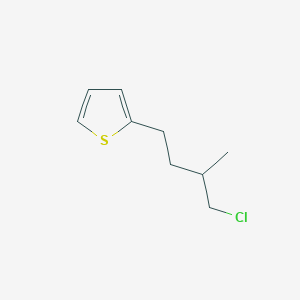
2-(4-Chloro-3-methylbutyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-methylbutyl)thiophene is a chemical compound with the molecular formula C₉H₁₃ClS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. Thiophene itself is a five-membered heterocyclic compound containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-methylbutyl)thiophene can be achieved through various methods, including the condensation of thiophene with appropriate alkyl halides. One common method involves the reaction of thiophene with 4-chloro-3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chloro-3-methylbutyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-methylbutyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-methylbutyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.
Comparación Con Compuestos Similares
Thiophene: The parent compound, known for its aromatic properties and use in organic synthesis.
2-Methylthiophene: A simple derivative with a methyl group at the 2-position, used in similar applications.
2-Chlorothiophene: Another derivative with a chlorine atom at the 2-position, known for its reactivity in substitution reactions.
Uniqueness: 2-(4-Chloro-3-methylbutyl)thiophene is unique due to the presence of both a chloro and a methylbutyl group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H13ClS |
|---|---|
Peso molecular |
188.72 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylbutyl)thiophene |
InChI |
InChI=1S/C9H13ClS/c1-8(7-10)4-5-9-3-2-6-11-9/h2-3,6,8H,4-5,7H2,1H3 |
Clave InChI |
GBTZIAZIMIYILH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CS1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
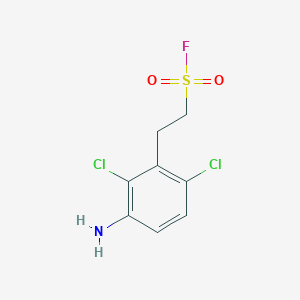
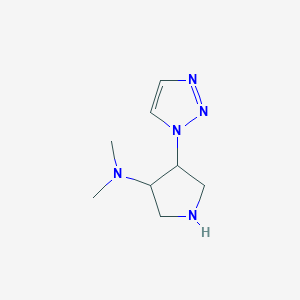
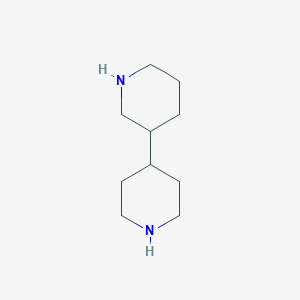
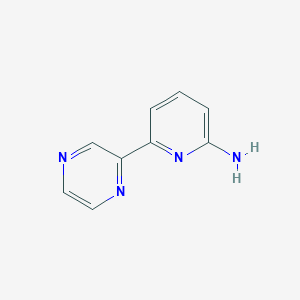
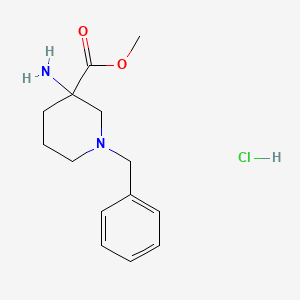
![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
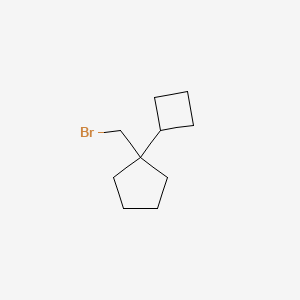
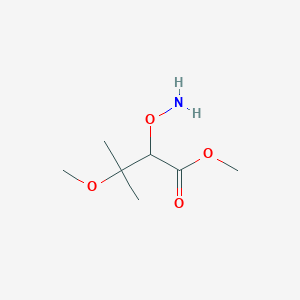
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
